molecular formula C26H23N5O2 B5458843 N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine

N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine

Cat. No. B5458843
M. Wt: 437.5 g/mol
InChI Key: OSBAQMKOJGYKQS-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine, also known as DBNVP, is a synthetic compound that belongs to the class of pyrimidine derivatives. DBNVP has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to inhibit the activity of several kinases, including protein kinase C and casein kinase II. It has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine in lab experiments is its high degree of specificity. N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to selectively inhibit certain enzymes and proteins, making it a valuable tool for studying their function. However, one limitation of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.

Future Directions

There are several potential future directions for research on N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the investigation of the potential use of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine as an anticancer agent in vivo. Finally, further research is needed to fully understand the mechanism of action of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine and its potential applications in various fields of scientific research.

Synthesis Methods

N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine can be synthesized through a multi-step process that involves the condensation of 2,4-diaminopyrimidine with benzaldehyde, followed by the nitration of the resulting compound and the subsequent reduction of the nitro group. The final product is obtained by the reaction of the resulting compound with benzyl bromide.

Scientific Research Applications

N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of biochemistry, where N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been used as a tool to study the function of various enzymes and proteins. N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-N,4-N-dibenzyl-5-nitro-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c32-31(33)24-23(17-16-20-10-4-1-5-11-20)29-26(28-19-22-14-8-3-9-15-22)30-25(24)27-18-21-12-6-2-7-13-21/h1-17H,18-19H2,(H2,27,28,29,30)/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBAQMKOJGYKQS-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])C=CC3=CC=CC=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])/C=C/C3=CC=CC=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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